Cas no 134218-81-8 (5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine)

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine 化学的及び物理的性質
名前と識別子
-
- 1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
- 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
- 5'-O-TBDMS-5-iodo-2'-deoxycytidine
- 5'-O-TBDMS-5-iodo-2'-deoxyuridine
- 5'-O-(TERT-BUTYLDIMETHYLSILYL)-5-IODO-2'-DEOXYURIDINE
- 5'-O-t-ButyldiMethylsilyl 2'-deoxy-5-iodo-uridine
- 5'-O-(t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine
- 2'-Deoxy-5'-O-TBDMS-5-Iodo-Uridine
- OOAVDWDELLQGHO-QJPTWQEYSA-N
- 5'-O- (t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine
- 2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-i
- C15H25IN2O5Si
- AC-32243
- 5??-O-t-Butyldimethylsilyl 2??-deoxy-5-iodo-uridine
- DS-12408
- SCHEMBL2120093
- 1-[(2R,4S,5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxyoxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione
- AKOS027340010
- F12944
- 2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-iodouridine
- 5/'-O-(TERT-BUTYLDIMETHYLSILYL)-5-IODO-2/'-DEOXYURIDINE
- 134218-81-8
- MFCD09264240
- 1-[(2R,4S,5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxyoxolan-2-yl]-5-iodo-3H-pyrimidine-2,4-dione
- DTXSID20434404
- CS-0161987
- NB08643
- 1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
- 5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine
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- MDL: MFCD09264240
- インチ: 1S/C15H25IN2O5Si/c1-15(2,3)24(4,5)22-8-11-10(19)6-12(23-11)18-7-9(16)13(20)17-14(18)21/h7,10-12,19H,6,8H2,1-5H3,(H,17,20,21)/t10-,11+,12+/m0/s1
- InChIKey: OOAVDWDELLQGHO-QJPTWQEYSA-N
- SMILES: IC1C(N([H])C(N(C=1[H])[C@@]1([H])C([H])([H])[C@@]([H])([C@@]([H])(C([H])([H])O[Si](C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O1)O[H])=O)=O
計算された属性
- 精确分子量: 468.05775g/mol
- 同位素质量: 468.05775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 561
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.1
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 218-219 ºC
- Boiling Point: No data available
- フラッシュポイント: No data available
- Solubility: 極微溶性(0.19 g/l)(25ºC)、
- PSA: 93.81000
- LogP: 2.22370
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D849959-250mg |
2'-Deoxy-5'-O-TBDMS-5-Iodo-Uridine |
134218-81-8 | 98% | 250mg |
¥1,211.40 | 2022-01-13 | |
eNovation Chemicals LLC | Y1000541-5g |
1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione |
134218-81-8 | 95% | 5g |
$430 | 2024-08-02 | |
abcr | AB492531-1 g |
1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione; . |
134218-81-8 | 1g |
€220.50 | 2023-06-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC008-50mg |
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine |
134218-81-8 | 97% | 50mg |
155.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC008-200mg |
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine |
134218-81-8 | 97% | 200mg |
387.0CNY | 2021-07-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13650-1g |
1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione |
134218-81-8 | 97% | 1g |
¥424.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC008-100mg |
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine |
134218-81-8 | 97% | 100mg |
300CNY | 2021-05-08 | |
A2B Chem LLC | AD73116-100mg |
5'-O-T-Butyldimethylsilyl 2'-deoxy-5-iodo-uridine |
134218-81-8 | 97% | 100mg |
$20.00 | 2024-04-20 | |
1PlusChem | 1P0080IK-250mg |
5'-O-(TERT-BUTYLDIMETHYLSILYL)-5-IODO-2'-DEOXYURIDINE |
134218-81-8 | 97% | 250mg |
$85.00 | 2023-12-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13650-100mg |
1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione |
134218-81-8 | 97% | 100mg |
¥62.0 | 2024-07-19 |
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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2. Back matter
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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8. Back matter
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridineに関する追加情報
Introduction to 5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine (CAS No. 134218-81-8)
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine, identified by its Chemical Abstracts Service number CAS No. 134218-81-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of nucleoside analogs, specifically modified through the introduction of a tert-butyldimethylsilyl (TBS) protective group at the 5' position and an iodine substituent at the 5' position of the uridine sugar moiety. Such modifications enhance its stability and reactivity, making it a valuable tool in synthetic chemistry and drug development.
The TBS group is a common protective group used in organic synthesis to shield hydroxyl groups from unwanted reactions, particularly in nucleophilic substitution or elimination processes. In the context of 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine, this modification allows for selective manipulation of the nucleoside without affecting other functional groups, which is crucial for constructing complex nucleic acid derivatives. The iodine substituent at the 5' position further enhances its utility as a precursor in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the synthesis of modified oligonucleotides and analogs.
Recent advancements in nucleoside chemistry have highlighted the importance of such modified nucleosides in developing novel therapeutic agents. For instance, 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine has been utilized in the synthesis of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These molecules are pivotal in gene therapy and have shown promise in treating various genetic disorders by specifically targeting and modulating gene expression. The stability provided by the TBS group ensures that these nucleoside analogs remain intact during their synthesis and subsequent applications, thereby maintaining their efficacy.
The iodine atom in 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine serves as an excellent handle for further functionalization. Iodine can be readily displaced by various nucleophiles under mild conditions, allowing for the introduction of diverse functional groups at strategic positions within the nucleoside structure. This versatility has made it a preferred intermediate in the construction of modified RNA and DNA analogs, which are being explored for their potential as therapeutic agents against viral infections, cancer, and other diseases.
In clinical research, 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine has been employed in preclinical studies to develop novel antiviral drugs. The ability to modify and functionalize nucleosides has led to the discovery of compounds with improved pharmacokinetic properties and enhanced therapeutic efficacy. For example, researchers have utilized this compound to synthesize modified uridine derivatives that exhibit inhibitory effects on viral polymerases, thereby preventing viral replication. Such findings underscore the importance of 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine as a key intermediate in antiviral drug development.
The synthesis of 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine involves multiple steps, including protection-deprotection strategies, halogenation reactions, and silylation processes. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as automated solid-phase synthesis and continuous flow chemistry have been particularly useful in improving the scalability and reproducibility of its synthesis.
From a biochemical perspective, 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine serves as a valuable tool for studying nucleic acid structure-function relationships. By incorporating this modified nucleoside into RNA or DNA molecules, researchers can investigate how structural modifications influence biological activity. For instance, studies have shown that certain modifications can enhance the stability of RNA duplexes or alter their interactions with cellular machinery. These insights are crucial for designing effective therapeutic agents that can modulate RNA function without unintended side effects.
The future prospects of 5'-O-tert-butyldimethylsilyl-2'-deoxy-5 iodouridine are promising, with ongoing research exploring its applications in gene editing technologies such as CRISPR-Cas systems. Modified nucleosides can be used to enhance the efficiency and specificity of guide RNAs (gRNAs), which are essential components of CRISPR-Cas systems. By optimizing the structure of gRNAs using compounds like this one, researchers aim to develop more precise gene editing tools that can target specific genomic loci with minimal off-target effects.
In conclusion, CAS No 13421881 8 plays a pivotal role in modern pharmaceutical research due to its unique structural features and versatile reactivity. Its applications span from synthesizing antisense oligonucleotides to developing novel antiviral drugs, highlighting its importance as a building block for next-generation therapeutics. As synthetic methodologies continue to evolve, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone in nucleoside chemistry.
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